3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol
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Overview
Description
3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenylmethylidene group attached to a hydrazinyl moiety, which is further connected to a dihydro-1,2,4-triazin-5-one ring system. The compound’s molecular formula is C10H10N4O, and it has a molecular weight of 202.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of phenylmethylidenehydrazine with a suitable precursor, such as a dihydro-1,2,4-triazin-5-one derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylmethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted analogs of the original compound .
Scientific Research Applications
3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,2-DIHYDROQUINOXALIN-2-ONE: This compound shares a similar hydrazinyl and phenylmethylidene structure but differs in the ring system.
3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This analog has a dimethylamino group instead of a phenyl group.
Uniqueness
The uniqueness of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N5O |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-[(2E)-2-benzylidenehydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N5O/c16-9-7-12-15-10(13-9)14-11-6-8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16)/b11-6+ |
InChI Key |
XKPOUALMYDSBLU-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2 |
Origin of Product |
United States |
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